2-(Benzo[d]thiazol-2-yl)-3-((2-nitrobenzyl)oxy)-1H-inden-1-one
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Overview
Description
2-(Benzo[d]thiazol-2-yl)-3-((2-nitrobenzyl)oxy)-1H-inden-1-one is a complex organic compound that features a benzothiazole moiety and an indanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]thiazol-2-yl)-3-((2-nitrobenzyl)oxy)-1H-inden-1-one typically involves multi-step organic reactions. One common method includes the palladium-catalyzed Heck coupling reaction, which is used to introduce the benzothiazole moiety into the polymer backbone . The reaction conditions often involve the use of organic solvents such as tetrahydrofuran and specific catalysts to ensure high selectivity and yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]thiazol-2-yl)-3-((2-nitrobenzyl)oxy)-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrobenzyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-(Benzo[d]thiazol-2-yl)-3-((2-nitrobenzyl)oxy)-1H-inden-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism by which 2-(Benzo[d]thiazol-2-yl)-3-((2-nitrobenzyl)oxy)-1H-inden-1-one exerts its effects is primarily through its interaction with specific molecular targets. For instance, in biological systems, it may act as a fluorescent probe by undergoing excited-state intramolecular proton transfer (ESIPT), which results in fluorescence quenching or enhancement depending on the environment .
Comparison with Similar Compounds
Similar Compounds
2-(Benzothiazol-2-yl)pyren-1-ol: Another compound with a benzothiazole moiety, used as a fluorescent sensor for nitroaromatic compounds.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: A compound with similar structural features, used in the synthesis of C–N bonds.
Uniqueness
2-(Benzo[d]thiazol-2-yl)-3-((2-nitrobenzyl)oxy)-1H-inden-1-one is unique due to its combination of a benzothiazole moiety and an indanone core, which imparts specific optical and electronic properties. This makes it particularly useful in applications requiring high selectivity and sensitivity, such as fluorescent probes and advanced materials.
Properties
Molecular Formula |
C23H14N2O4S |
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Molecular Weight |
414.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-3-[(2-nitrophenyl)methoxy]inden-1-one |
InChI |
InChI=1S/C23H14N2O4S/c26-21-15-8-2-3-9-16(15)22(29-13-14-7-1-5-11-18(14)25(27)28)20(21)23-24-17-10-4-6-12-19(17)30-23/h1-12H,13H2 |
InChI Key |
MLWDHCQSLIOTES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C(=O)C3=CC=CC=C32)C4=NC5=CC=CC=C5S4)[N+](=O)[O-] |
Origin of Product |
United States |
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